5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the difluorophenyl and sulfonyl groups contributes to its distinct chemical properties and reactivity.
Mechanism of Action
Target of action
The compound contains a sulfonyl group, which is a common feature in sulfonamide drugs . Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth .
Mode of action
If this compound acts like other sulfonamides, it might bind to the enzyme’s active site, preventing the normal substrate from binding and thus inhibiting the enzyme’s function .
Biochemical pathways
Again, if this compound acts like other sulfonamides, it might affect the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of action
The ultimate effect of this compound would depend on its specific targets and mode of action. If it acts like a sulfonamide, it could potentially inhibit bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,4-difluoroaniline with a suitable sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions to form the bicyclic core structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Scientific Research Applications
5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane
- (1S,4S)-2-(2,6-Difluorophenyl)sulfonyl-5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane
Uniqueness
5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in its bicyclic core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(2,4-difluorophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2S2/c12-7-1-2-11(10(13)3-7)18(15,16)14-5-9-4-8(14)6-17-9/h1-3,8-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJIEVYMCOZDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)S(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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